Octylamine Hydrochloride
Overview
Description
Octylamine Hydrochloride, also known as 1-octanamine hydrochloride, is an organic compound with the molecular formula C8H20ClN. It is a quaternary ammonium salt that appears as a white crystalline solid. This compound is commonly used in various chemical and industrial applications due to its surfactant properties and its role in organic synthesis .
Mechanism of Action
Target of Action
Octylamine Hydrochloride primarily targets the formation of amphiphilic copolymers . These copolymers are used for the polymer coating of quantum dots (QDs), making them water-soluble . This is crucial in various applications, including the fabrication of optical and electronic devices .
Mode of Action
The compound interacts with its targets by serving as a structure-directing agent . It plays a key role in the synthesis of 2-cyano-N-octylacetamide by reacting with ethyl cyanoacetate . It also helps induce uniformity for synthesizing uniform ultrathin metal sulfide nanostructures .
Biochemical Pathways
It also contributes to the formation of sandwich-type ZnS/octylamine nanosheets .
Result of Action
The primary result of this compound’s action is the formation of water-soluble quantum dots (QDs) . These QDs have applications in various fields, including the fabrication of optical and electronic devices .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and effectiveness in synthesizing amphiphilic copolymers can be affected by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octylamine Hydrochloride can be synthesized through the reaction of octylamine with hydrochloric acid. The reaction is typically carried out in an aqueous solution, where octylamine is dissolved in water and hydrochloric acid is added dropwise. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of octylammonium chloride as a precipitate .
Industrial Production Methods
In industrial settings, octylammonium chloride is produced using a similar method but on a larger scale. The process involves the continuous addition of hydrochloric acid to a solution of octylamine under controlled conditions to ensure complete reaction and high yield. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Octylamine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While octylammonium chloride itself is not typically involved in oxidation-reduction reactions, it can be used as a precursor in the synthesis of other compounds that do undergo such reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases that facilitate the substitution of the chloride ion.
Reaction Conditions: These reactions are often carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting octylammonium chloride with sodium hydroxide can produce octylamine and sodium chloride .
Scientific Research Applications
Octylamine Hydrochloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- Hexylammonium chloride
- Decylammonium chloride
- Dodecylammonium chloride
Comparison
Octylamine Hydrochloride is unique among these compounds due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and phase transfer catalyst. In comparison, hexylammonium chloride has a shorter chain length and may be less effective in certain applications, while decylammonium chloride and dodecylammonium chloride have longer chains and may exhibit different solubility and surfactant properties .
Properties
IUPAC Name |
octan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-2-3-4-5-6-7-8-9;/h2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFDTSRDEZEOHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
111-86-4 (Parent) | |
Record name | 1-Octanamine, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7059725 | |
Record name | Octylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142-95-0 | |
Record name | Octylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Octanamine, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octylammonium chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Octanamine, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.068 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-OCTANAMINE, HYDROCHLORIDE (1:1) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS6DR7E73I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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